molecular formula C18H17BrN4OS B2428141 4-(6-bromobenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide CAS No. 1207006-35-6

4-(6-bromobenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide

Cat. No. B2428141
CAS RN: 1207006-35-6
M. Wt: 417.33
InChI Key: AINJHAIRIKENKN-UHFFFAOYSA-N
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Description

The compound “4-(6-bromobenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide” is a complex organic molecule that contains a bromobenzo[d]thiazolyl moiety, a phenylpiperazine moiety, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting biological activities, as many drugs and biologically active compounds contain similar structures .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the carboxamide group suggests that it could form hydrogen bonds, which could affect its solubility and reactivity .

Scientific Research Applications

Antibacterial Agents

  • Compounds similar to 4-(6-bromobenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide have been explored for their antibacterial properties. For instance, analogs of benzo[d]thiazolyl substituted pyrazol-5-ones have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, thiazole carboxamide derivatives have shown effectiveness against various bacterial strains (Mhaske et al., 2011).

Antileukemic Agents

  • Research has also been conducted on the anti-leukemic potential of derivatives with structures similar to the compound . Aryl carboxamide moiety at certain positions plays a significant role in inhibiting the proliferation of leukemia cells (Prasanna et al., 2010).

Antitumor and Antiproliferative Agents

  • Some derivatives have been studied for their antitumor and antiproliferative properties. For instance, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were developed as anti-tumor drugs, with certain compounds exhibiting high antiproliferative potency against specific leukemia cells (Liu et al., 2011).

Salt and Co-Crystal Formation

  • In addition to therapeutic applications, there's research focusing on the non-covalent interactions of benzo[d]thiazol-2-amine (a related compound) with carboxylic acid derivatives. This work has implications in crystallography and material science (Jin et al., 2012).

Anticancer Activities

  • Novel Mannich bases, synthesized from compounds structurally similar to the one , have demonstrated moderate cytotoxic activity against prostate cancer cells (Demirci & Demirbas, 2019).

Future Directions

The study of new compounds like “4-(6-bromobenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide” is an important part of medicinal chemistry. Future research could involve synthesizing this compound and studying its physical and chemical properties, biological activity, and toxicity. This could lead to the discovery of new drugs or other useful compounds .

properties

IUPAC Name

4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4OS/c19-13-6-7-15-16(12-13)25-18(21-15)23-10-8-22(9-11-23)17(24)20-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINJHAIRIKENKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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